Physical and chemical properties of 2-ethoxy-2-methoxypropane
Physical and chemical properties of 2-ethoxy-2-methoxypropane
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxy-2-methoxypropane
Abstract
This technical guide provides a comprehensive overview of 2-ethoxy-2-methoxypropane, a dialkoxy acetal of significant interest to researchers and professionals in organic synthesis and drug development. The document delineates its core physical and chemical properties, provides a detailed spectroscopic profile for analytical characterization, and outlines robust protocols for its synthesis and safe handling. Emphasis is placed on its functional application as a stable yet readily cleavable protecting group for alcohols, a critical role in the multi-step synthesis of complex pharmaceutical intermediates. This guide synthesizes established data with practical, field-proven insights to serve as an essential resource for laboratory applications.
Introduction: A Versatile Acetal in Modern Synthesis
2-Ethoxy-2-methoxypropane, also known as acetone ethyl methyl acetal, belongs to the acetal class of organic compounds. Structurally, it is a geminal diether, characterized by two alkoxy groups (ethoxy and methoxy) attached to the same carbon atom. This arrangement confers a unique stability profile, making it relatively inert to nucleophilic and basic conditions while remaining susceptible to cleavage under mild acidic conditions.
This reactivity profile is the cornerstone of its utility in synthetic organic chemistry. In the complex, multi-step pathways common in drug discovery and development, it is often necessary to temporarily "mask" a reactive functional group, such as an alcohol, to prevent it from interfering with a desired transformation elsewhere in the molecule. 2-Ethoxy-2-methoxypropane serves as an excellent reagent for this purpose, forming a mixed acetal that effectively protects the hydroxyl group. The principles of protecting group chemistry are fundamental to achieving high yields and selectivities in the synthesis of complex molecular architectures[1].
This guide offers an in-depth exploration of this valuable synthetic tool, moving from its fundamental properties to its practical application.
Molecular Structure and Identifiers
A clear understanding of the molecule's identity is paramount for regulatory compliance, literature searches, and analytical characterization.
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Chemical Structure:
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IUPAC Name: 2-ethoxy-2-methoxypropane[2]
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Synonyms: Acetone ethyl methyl acetal, 2-ethoxy-2-methoxy-propane[2]
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CAS Number: Not assigned for this specific mixed acetal, though its symmetrical analog, 2,2-dimethoxypropane, is 77-76-9.
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InChIKey: HXDWMTYIWJLRJA-UHFFFAOYSA-N[2]
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Canonical SMILES: CCOC(C)(C)OC[2]
Physical Properties
The physical properties of 2-ethoxy-2-methoxypropane dictate its handling, storage, and use in various solvent systems. It is a volatile and highly flammable liquid.
| Property | Value | Source(s) |
| Molecular Weight | 118.17 g/mol | [2] |
| Appearance | Clear, light yellow liquid | [4] |
| Boiling Point | 72-73 °C (162-163 °F) at 760 mmHg | [4] |
| Melting Point | -97 °C (-143 °F) | [4] |
| Density | 0.742 g/cm³ at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.375 | [4] |
| Flash Point | -19 °C (-2.2 °F) | [4] |
| Water Solubility | Slightly miscible (1.2 g/100g at 20°C) | [4] |
| Solubility in Organics | Miscible with alcohol and ethyl ether | [4] |
| Vapor Pressure | 155 mmHg at 25 °C | [4] |
Chemical Profile: Reactivity and Stability
General Reactivity
The chemical behavior of 2-ethoxy-2-methoxypropane is dominated by the acetal functional group.
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Stability: It is stable under basic and neutral conditions and to many nucleophilic reagents and reducing agents (e.g., LiAlH₄, NaBH₄). This stability is crucial for its function as a protecting group[5].
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Acid Sensitivity: Acetals are readily hydrolyzed under acidic conditions. The presence of even a catalytic amount of acid will lead to cleavage of the C-O bonds, regenerating the parent carbonyl (acetone) and the corresponding alcohols (ethanol and methanol).
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Peroxide Formation: Like many ethers, 2-ethoxy-2-methoxypropane can form explosive peroxides upon exposure to air and light, particularly during prolonged storage[4]. It is imperative to test for peroxides before use, especially before distillation.
Application as an Alcohol Protecting Group
The primary application for researchers is the protection of alcohols. The reaction of an alcohol (R-OH) with 2-ethoxy-2-methoxypropane under acidic catalysis results in a transacetalization reaction, forming a new, more complex acetal that incorporates the R-O- group and releases methanol or ethanol. More commonly, the closely related reagent 2-methoxypropene is used, which reacts with alcohols to form a 2-methoxy-2-propyl (MOP) ether[6][7]. The principle is identical.
The resulting MOP-protected alcohol is stable to a wide range of synthetic conditions, including organometallic reagents (Grignard, organolithiums), basic hydrolysis, and many oxidizing and reducing agents[5].
The following diagram illustrates the straightforward logic of using an acetal-forming reagent for alcohol protection.
Caption: Workflow for alcohol protection and deprotection.
Analytical and Spectroscopic Profile
Accurate identification and purity assessment rely on spectroscopic analysis. While a dedicated spectrum for 2-ethoxy-2-methoxypropane is not widely published, its profile can be accurately predicted based on its structure and data from closely related analogs like 2-methoxypropane and 2-methoxy-2-methylpropane (MTBE)[8][9][10][11].
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
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~3.4 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons, split by the adjacent methyl group.
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~3.1 ppm (singlet, 3H): The -O-CH₃ protons, with no adjacent protons to cause splitting.
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~1.2 ppm (singlet, 6H): The two equivalent geminal methyl protons, -C(CH₃ )₂, with no adjacent protons.
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~1.1 ppm (triplet, 3H): The -O-CH₂-CH₃ protons, split by the adjacent methylene group.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show five distinct signals, as all carbon atoms are in unique chemical environments:
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~100 ppm: The quaternary acetal carbon, C (OR)₂, highly deshielded by two oxygen atoms.
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~58 ppm: The ethoxy methylene carbon (-O-CH₂ -CH₃).
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~49 ppm: The methoxy methyl carbon (-O-CH₃ ).
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~24 ppm: The two equivalent geminal methyl carbons (-C (CH₃)₂).
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~15 ppm: The ethoxy methyl carbon (-O-CH₂-CH₃ ).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H and C-O bond vibrations.
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2980-2850 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching of the methyl and methylene groups.
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1470-1365 cm⁻¹: C-H bending vibrations[6].
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1150-1050 cm⁻¹: A series of strong, characteristic C-O stretching bands, typical for ethers and acetals[6]. This region is often complex and serves as a key fingerprint for the compound.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 118 may be weak or absent. The fragmentation pattern will be characteristic of ethers and acetals, involving the loss of alkyl and alkoxy groups. Key expected fragments include:
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m/z = 103: Loss of a methyl group (-CH₃).
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m/z = 89: Loss of an ethyl group (-CH₂CH₃).
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m/z = 73: [M - OC₂H₅]⁺, loss of an ethoxy radical. This is often a prominent peak.
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m/z = 43: [C₃H₇]⁺ or [CH₃CO]⁺, a very common fragment.
Experimental Protocols
Synthesis via Transacetalization
This is the most logical and efficient laboratory-scale synthesis, leveraging the equilibrium reaction between a readily available ketal (2,2-dimethoxypropane) and an alcohol (ethanol) under acidic catalysis[12][13][14].
Reaction: (CH₃)₂C(OCH₃)₂ + CH₃CH₂OH ⇌ (CH₃)₂C(OCH₃)(OCH₂CH₃) + CH₃OH
Materials:
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2,2-Dimethoxypropane
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Anhydrous Ethanol
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Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst
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Anhydrous sodium carbonate (Na₂CO₃) for neutralization
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Anhydrous magnesium sulfate (MgSO₄) for drying
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Anhydrous diethyl ether or similar solvent for extraction
Procedure:
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 2,2-dimethoxypropane (1.5 equivalents) and anhydrous ethanol (1.0 equivalent).
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Catalysis: Add a catalytic amount of PPTS (approx. 0.02 equivalents).
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Reaction: Gently heat the mixture to reflux (approx. 40-50°C) and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The goal is to drive the equilibrium by using an excess of one reagent or by removing the methanol byproduct, though for a simple preparation, allowing it to reach equilibrium is often sufficient.
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Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of solid sodium carbonate to neutralize the acid catalyst. Stir for 15 minutes.
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Workup: Filter the mixture to remove the solids. Transfer the filtrate to a separatory funnel and dilute with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product is a mixture of the starting materials, product, and symmetrical acetals. Purify by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 72-73 °C.
Protocol: Peroxide Test and Removal
Causality: Stored ethers can form dangerous peroxides. It is critical to test for and remove them before heating or distillation to prevent a violent explosion.
Materials:
-
Potassium iodide (KI) solution (10% aqueous) or peroxide test strips
-
Acidified ferrous sulfate solution
Procedure:
-
Testing: Add 1 mL of the 2-ethoxy-2-methoxypropane to 1 mL of a freshly prepared 10% aqueous KI solution in a test tube. A yellow to brown color indicates the presence of peroxides. Alternatively, use commercial peroxide test strips according to the manufacturer's instructions.
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Removal: If peroxides are present, they can be removed by passing the ether through a column of activated alumina or by shaking it with an acidified ferrous sulfate solution. The ether should be re-tested to ensure complete removal before use.
Safety and Handling
2-ethoxy-2-methoxypropane is a hazardous chemical requiring strict safety protocols.
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Flammability: Highly flammable liquid and vapor. Keep away from all sources of ignition, including heat, sparks, and open flames. Containers should be grounded and bonded to prevent static discharge[4].
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Health Hazards: Vapors may cause drowsiness and dizziness. May be irritating to the eyes and skin[4].
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat. All work should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation[4].
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Ethoxy-2-methoxypropane is a valuable, albeit not widely commercialized, acetal with a well-defined set of physical and chemical properties. Its primary utility for the research scientist lies in its potential as a protecting group for alcohols, offering stability to a broad range of synthetic conditions while being readily removable with mild acid. Its predictable spectroscopic signature allows for straightforward characterization, and its synthesis is achievable through standard organic chemistry techniques. Adherence to stringent safety protocols, particularly concerning its flammability and potential for peroxide formation, is essential for its safe and effective use in the laboratory.
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